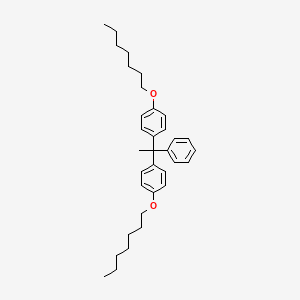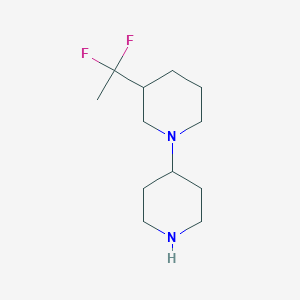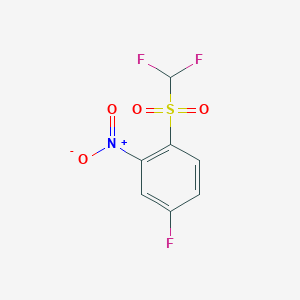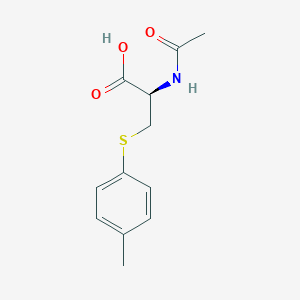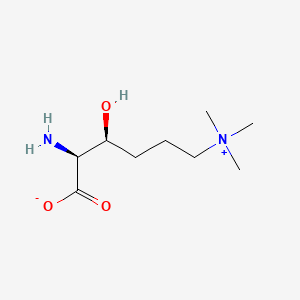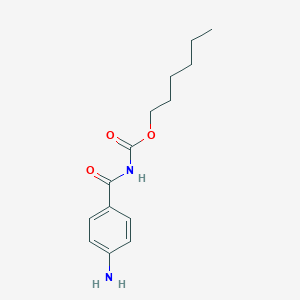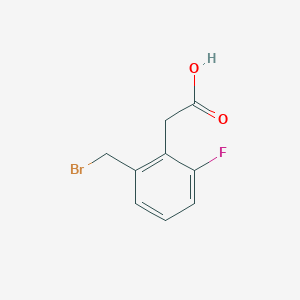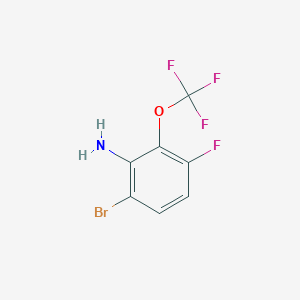
6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in medicinal chemistry.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethoxy)aniline
Uniqueness
6-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H4BrF4NO |
|---|---|
Peso molecular |
274.01 g/mol |
Nombre IUPAC |
6-bromo-3-fluoro-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2 |
Clave InChI |
NRIITCDQVNLTHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)OC(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
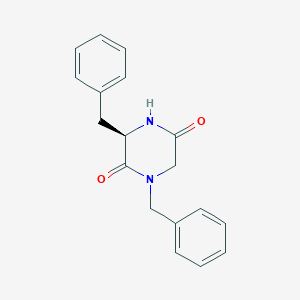
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
